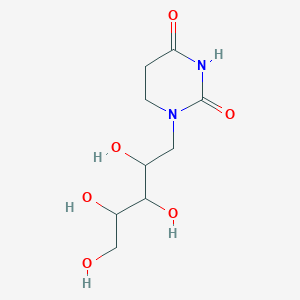
(S)-2-Bromo-2-(p-tolyl)acetonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(S)-A-BROMO-A-(4-METHYL PHENYL)-ACETONITRIL is an organic compound characterized by the presence of a bromine atom, a methyl group attached to a phenyl ring, and an acetonitrile group. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (S)-A-BROMO-A-(4-METHYL PHENYL)-ACETONITRIL typically involves the bromination of (S)-A-(4-METHYL PHENYL)-ACETONITRIL. This can be achieved through the use of bromine or other brominating agents under controlled conditions. The reaction is usually carried out in an inert solvent such as dichloromethane or chloroform, and the temperature is maintained at a low level to prevent side reactions.
Industrial Production Methods
On an industrial scale, the production of (S)-A-BROMO-A-(4-METHYL PHENYL)-ACETONITRIL may involve continuous flow processes to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction parameters, leading to efficient and scalable production.
Análisis De Reacciones Químicas
Types of Reactions
(S)-A-BROMO-A-(4-METHYL PHENYL)-ACETONITRIL undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles, such as hydroxide, amine, or thiol groups.
Oxidation Reactions: The compound can be oxidized to form corresponding oxides or other higher oxidation state products.
Reduction Reactions: Reduction can lead to the removal of the bromine atom, forming (S)-A-(4-METHYL PHENYL)-ACETONITRIL.
Common Reagents and Conditions
Substitution: Common reagents include sodium hydroxide, ammonia, and thiols. Reactions are typically carried out in polar solvents like water or alcohols.
Oxidation: Reagents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed in aprotic solvents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with hydroxide yields (S)-A-HYDROXY-A-(4-METHYL PHENYL)-ACETONITRIL, while reduction with sodium borohydride produces (S)-A-(4-METHYL PHENYL)-ACETONITRIL.
Aplicaciones Científicas De Investigación
(S)-A-BROMO-A-(4-METHYL PHENYL)-ACETONITRIL has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism by which (S)-A-BROMO-A-(4-METHYL PHENYL)-ACETONITRIL exerts its effects involves interactions with specific molecular targets. The bromine atom can participate in electrophilic reactions, while the acetonitrile group can engage in nucleophilic interactions. These interactions can affect various biochemical pathways, leading to the observed effects.
Comparación Con Compuestos Similares
Similar Compounds
- (S)-A-BROMO-A-(4-CHLORO PHENYL)-ACETONITRIL
- (S)-A-BROMO-A-(4-FLUORO PHENYL)-ACETONITRIL
- (S)-A-BROMO-A-(4-METHOXY PHENYL)-ACETONITRIL
Uniqueness
(S)-A-BROMO-A-(4-METHYL PHENYL)-ACETONITRIL is unique due to the presence of the methyl group on the phenyl ring, which can influence its reactivity and interactions compared to other similar compounds. This structural feature can lead to differences in physical properties, chemical behavior, and biological activity.
Propiedades
Fórmula molecular |
C9H8BrN |
|---|---|
Peso molecular |
210.07 g/mol |
Nombre IUPAC |
(2S)-2-bromo-2-(4-methylphenyl)acetonitrile |
InChI |
InChI=1S/C9H8BrN/c1-7-2-4-8(5-3-7)9(10)6-11/h2-5,9H,1H3/t9-/m1/s1 |
Clave InChI |
YBIQPQMYTPHDFH-SECBINFHSA-N |
SMILES isomérico |
CC1=CC=C(C=C1)[C@@H](C#N)Br |
SMILES canónico |
CC1=CC=C(C=C1)C(C#N)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-[4-(1-Hydroxyethyl)cyclohexa-1,5-dien-1-yl]ethanone](/img/structure/B13829851.png)

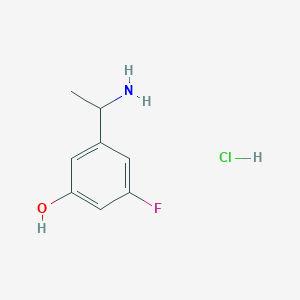
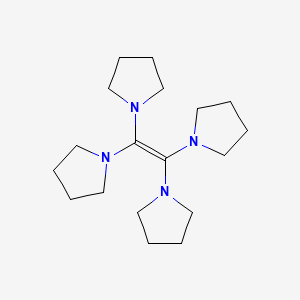
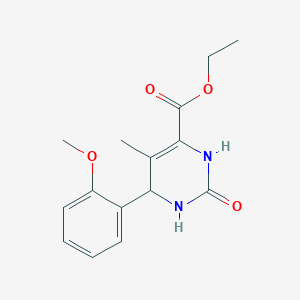
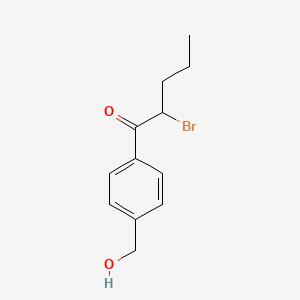
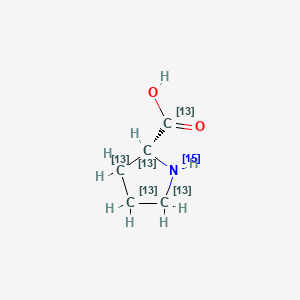
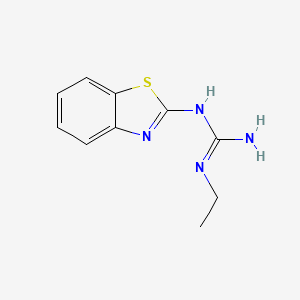
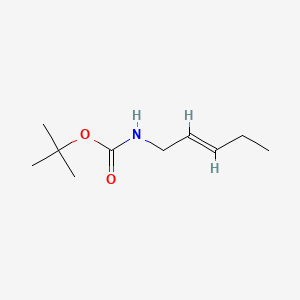
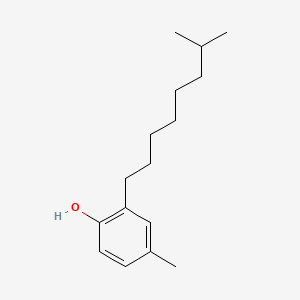
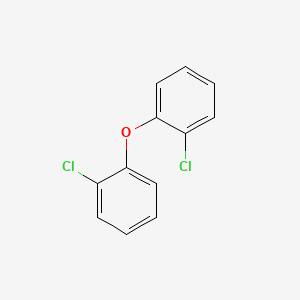
![N-(2-Aminoethyl)-N'-[2-[2-(8-heptadecenyl)-4,5-dihydro-1H-imidazol-1-YL]ethyl]ethylenediamine](/img/structure/B13829909.png)

